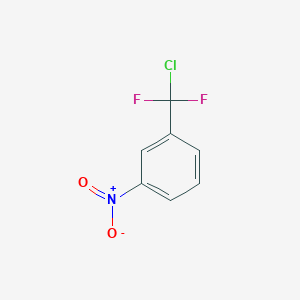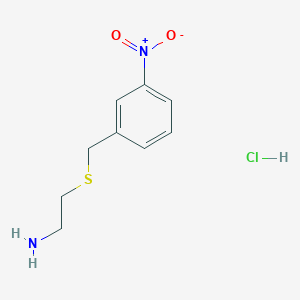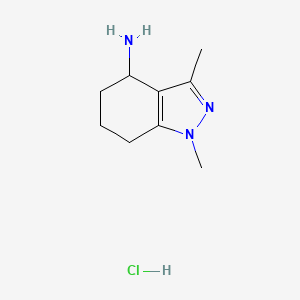
3-(Difluorochloromethyl)nitrobenzene, 80%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluorochloromethyl)nitrobenzene, commonly referred to as DFCMNB, is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is primarily used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Due to its unique properties, DFCMNB has been extensively studied in recent years.
Aplicaciones Científicas De Investigación
DFCMNB has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in organic reactions and as an intermediate in the synthesis of other compounds. Additionally, it has been used in the synthesis of a variety of polymers and in the preparation of biological probes and imaging agents.
Mecanismo De Acción
The mechanism of action of DFCMNB is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions, which allows the formation of new bonds between molecules. Additionally, it is believed to act as an electrophile in organic reactions, which allows the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFCMNB are not fully understood. However, it is known to be toxic to humans and animals and can cause skin and eye irritation. Additionally, it has been shown to have mutagenic and carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DFCMNB in laboratory experiments has several advantages. It is a highly pure product with a yield of up to 80%, making it a cost-effective choice for many applications. Additionally, it is a versatile reagent that can be used in a variety of organic reactions. However, the use of DFCMNB in laboratory experiments also has some limitations. It is a toxic compound and must be handled with caution. Additionally, it can cause skin and eye irritation and has been shown to have mutagenic and carcinogenic properties.
Direcciones Futuras
The potential future directions for the use of DFCMNB include the development of new synthetic methods, the use of DFCMNB as a catalyst in organic reactions, the use of DFCMNB as an intermediate in the synthesis of other compounds, and the development of new polymers. Additionally, the use of DFCMNB in the preparation of biological probes and imaging agents could be explored. Finally, further research into the biochemical and physiological effects of DFCMNB could be conducted in order to gain a better understanding of its safety and toxicity.
Métodos De Síntesis
The synthesis of DFCMNB can be achieved through a variety of methods. The most commonly used method is the reaction of nitrobenzene with difluorochloromethane in the presence of a Lewis acid catalyst. This reaction produces a highly pure product with a yield of up to 80%. Other methods of synthesis include the reaction of nitrobenzene with trifluorochloromethane, the reaction of nitrobenzene with trifluoromethanesulfonic acid, and the reaction of nitrobenzene with trifluoroacetic acid.
Propiedades
IUPAC Name |
1-[chloro(difluoro)methyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAITDRHNXWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluorochloromethyl)nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)


![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)



![2-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6299239.png)
![rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95%](/img/structure/B6299244.png)
![{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6299252.png)